molecular formula C23H22N4O2S B11355721 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide

Cat. No.: B11355721
M. Wt: 418.5 g/mol
InChI Key: CTLZVHMWXYZHMT-UHFFFAOYSA-N
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Description

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide is a complex organic compound that features a pyrimidine ring, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide typically involves multiple steps. One common method includes the reaction of 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with 2,4,6-trimethylphenylpropanoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic ring and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The pyrimidine ring is a common motif in many biologically active molecules, and modifications to this structure can lead to compounds with significant biological activity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The presence of the cyano group and the pyrimidine ring makes it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group and the pyrimidine ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol
  • 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
  • 4-(4-tert-Butylphenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

The uniqueness of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide lies in its combination of functional groups. The presence of the cyano group, the sulfanyl group, and the pyrimidine ring in a single molecule provides a versatile platform for various chemical modifications and applications. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C23H22N4O2S/c1-13-10-14(2)19(15(3)11-13)25-21(28)16(4)30-23-26-20(17-8-6-5-7-9-17)18(12-24)22(29)27-23/h5-11,16H,1-4H3,(H,25,28)(H,26,27,29)

InChI Key

CTLZVHMWXYZHMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3)C

Origin of Product

United States

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